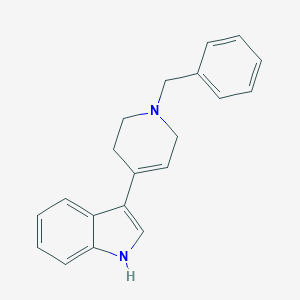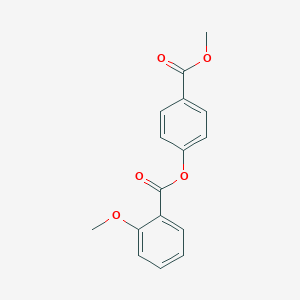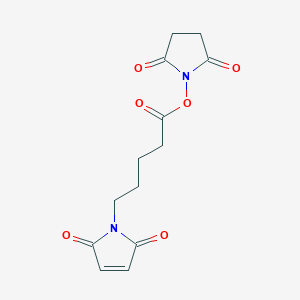
5-Chloro-2-(pivaloylamino)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(pivaloylamino)phenylboronic acid is a chemical compound with the CAS Number: 185950-64-5. It has a molecular weight of 255.51 . This compound is used in various scientific research applications due to its complex molecular structure.
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(pivaloylamino)phenylboronic acid is 1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
5-Chloro-2-(pivaloylamino)phenylboronic acid has a molecular weight of 255.51 . It is recommended to be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Glucose Sensing
Phenylboronic acids can bind to diol-containing molecules like glucose, suggesting that derivatives like 5-Chloro-2-(pivaloylamino)phenylboronic acid could be used in glucose-sensing technologies . This application is particularly relevant for diabetes management and monitoring.
Insulin Delivery Systems
Similarly, due to their affinity for diols, phenylboronic acid derivatives could be incorporated into insulin delivery systems that respond to glucose levels , providing a controlled release mechanism that mimics the body’s natural insulin regulation.
Molecular Recognition
The structural complexity of 5-Chloro-2-(pivaloylamino)phenylboronic acid might allow it to act as a molecular recognition element. This could be applied in sensors or separation technologies where specific molecule binding is required .
Fluorescent Probes
Boronic acids can be functionalized with fluorescent groups to create probes that can detect various analytes. The specific substituents on this compound might offer unique interactions with target molecules, leading to potential applications in imaging or diagnostics .
Safety and Hazards
Propriétés
IUPAC Name |
[5-chloro-2-(2,2-dimethylpropanoylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAJZMJDKJWGNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458046 |
Source


|
| Record name | [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(pivaloylamino)phenylboronic acid | |
CAS RN |
185950-64-5 |
Source


|
| Record name | [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

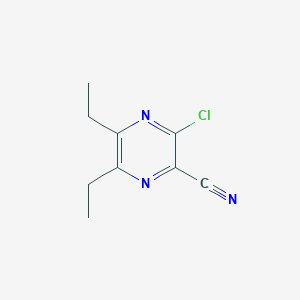
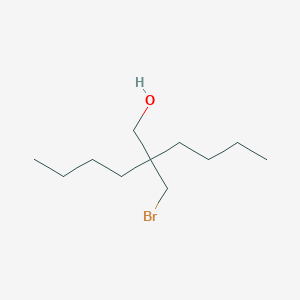
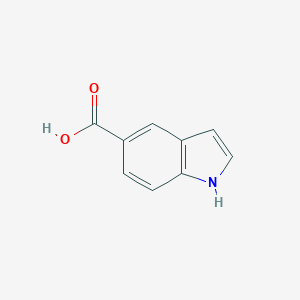
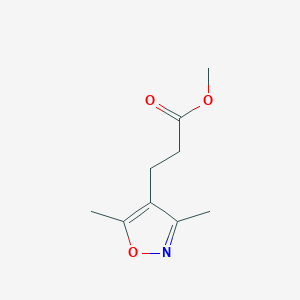
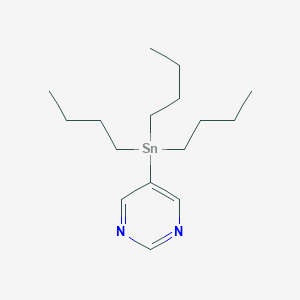

![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)

